Vibralactone L

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

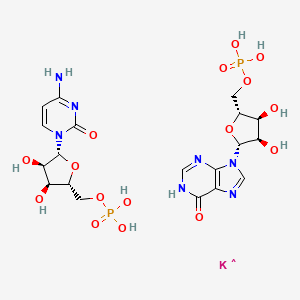

Vibralactone L is a terpenoid chemical compound that belongs to a group of related compounds known as vibralactones . It was first isolated from the Basidiomycete Boreostereum vibrans . Vibralactone L is reported to have no cytotoxicity against five human cancer cell lines .

Synthesis Analysis

The synthesis of vibralactone involves a four-step process. A key photochemical valence isomerization of 3-prenyl-pyran-2-one forges both the all-carbon quaternary stereocenter and the β-lactone at an early stage . This is followed by cyclopropanation of the resulting bicyclic β-lactone which furnishes a strained housane structure . The natural product is then converted through a sequential ring expansion and reduction strategy .Molecular Structure Analysis

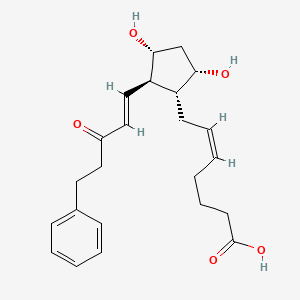

Vibralactones are a group of related terpenoid chemical compounds. The molecular structure of vibralactone L is not explicitly mentioned in the search results, but it is likely to be similar to other vibralactones, which are characterized by a β-lactone-fused bicyclic core .Chemical Reactions Analysis

The key chemical reaction in the synthesis of vibralactone L involves a photochemical valence isomerization of 3-prenyl-pyran-2-one . This reaction forges both the all-carbon quaternary stereocenter and the β-lactone at an early stage .科学的研究の応用

Lipase Inhibition : Vibralactone is identified as a potent inhibitor of pancreatic lipase, an enzyme involved in the digestion of fats. It exhibits inhibitory activity with an IC50 of 0.4 microg/mL, indicating its potential use in treating conditions related to lipid metabolism, such as obesity (Liu et al., 2006).

Enzymatic Synthesis : The biosynthesis of vibralactone involves a prenyltransferase enzyme identified as Vib-PT. This enzyme shows broad substrate specificity, suggesting its potential in generating bioactive prenylated derivatives of various compounds, which could be important in pharmaceutical development (Bai et al., 2020).

Chemical Diversity : A range of vibralactone-related compounds, including vibralactones K-M, have been isolated, displaying diverse structures but no significant cytotoxicity against human cancer cell lines or inhibitory activity on pancreatic lipase (Wang et al., 2014).

Cyclization Mechanism : The formation of the unique fused bicyclic beta-lactone structure in vibralactone is catalyzed by a hydrolase enzyme, VibC, in a novel biochemical reaction. Understanding this mechanism can aid in the development of new methods for synthesizing similar natural products (Feng et al., 2020).

Biological Targets : Vibralactone and omuralide, despite structural similarities, target different biological pathways. Vibralactone targets APT1 and APT2 enzymes in HeLa cells, unlike omuralide which inhibits proteasome chymotryptic activity (List et al., 2014).

Synthetic Methods : Efficient synthetic methods have been developed for vibralactone, highlighting its significance in the field of medicinal chemistry. These methods are essential for producing vibralactone in quantities sufficient for further research and potential therapeutic applications (Leeder et al., 2016).

Metabolic Versatility : Investigation into the metabolism of the basidiomycete BY1 revealed an unexpected versatility in producing vibralactone derivatives. This finding suggests a broader range of biological activities and potential applications for these compounds (Schwenk et al., 2016).

Anticancer Potential : Some vibralactone derivatives have shown moderate cytotoxicities against human cancer cell lines, indicating their potential as anticancer agents (Duan et al., 2018).

Lead Optimization for Antiobesity : A structure-based lead optimization of vibralactone has led to the identification of potent analogs for pancreatic lipase inhibition. This research is significant in the development of new antiobesity treatments (Wei et al., 2015).

Diverse Vibralactone Derivatives : Novel vibralactone derivatives continue to be discovered, demonstrating the chemical diversity and potential bioactivities of compounds related to vibralactone (Liang et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

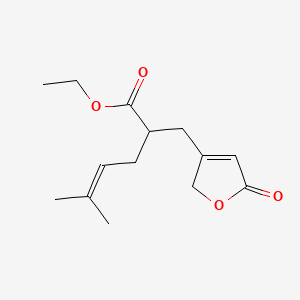

IUPAC Name |

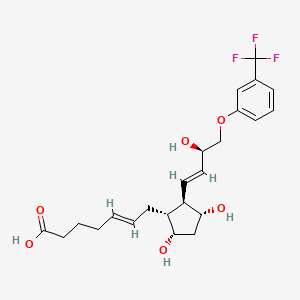

ethyl 5-methyl-2-[(5-oxo-2H-furan-3-yl)methyl]hex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-4-17-14(16)12(6-5-10(2)3)7-11-8-13(15)18-9-11/h5,8,12H,4,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKVKDVSDJSIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C(C)C)CC1=CC(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)